4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid
Overview
Description
4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid is a chemical compound characterized by its quinoline core structure with a cyclopropylmethoxy group at the 4-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The cyclopropylmethoxy group can be introduced through subsequent substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: Reduction reactions can be performed on the quinoline core to produce different analogs.
Substitution: The compound can undergo nucleophilic substitution reactions at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions, often requiring a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation Products: Esters, amides, and other carboxylic acid derivatives.
Reduction Products: Reduced quinoline derivatives.
Substitution Products: Alkylated or aminated quinoline derivatives.
Scientific Research Applications
4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
4-(Cyclopropylmethoxy)quinoline-2-carboxylic acid is unique due to its specific structural features. Similar compounds include:
4-(Cyclopropylmethoxy)benzaldehyde: This compound has a benzaldehyde group instead of the quinoline core.
4-(Cyclopropylmethoxy)benzeneboronic acid: This compound features a boronic acid group instead of the carboxylic acid group.
These compounds differ in their functional groups and core structures, leading to different chemical properties and applications.
Properties
IUPAC Name |
4-(cyclopropylmethoxy)quinoline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-14(17)12-7-13(18-8-9-5-6-9)10-3-1-2-4-11(10)15-12/h1-4,7,9H,5-6,8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFSKSIOOXUJRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=NC3=CC=CC=C32)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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